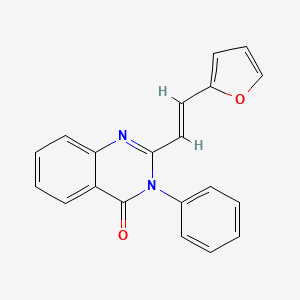

2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one

CAS No.: 71822-45-2

Cat. No.: VC6670957

Molecular Formula: C20H14N2O2

Molecular Weight: 314.344

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71822-45-2 |

|---|---|

| Molecular Formula | C20H14N2O2 |

| Molecular Weight | 314.344 |

| IUPAC Name | 2-[(E)-2-(furan-2-yl)ethenyl]-3-phenylquinazolin-4-one |

| Standard InChI | InChI=1S/C20H14N2O2/c23-20-17-10-4-5-11-18(17)21-19(13-12-16-9-6-14-24-16)22(20)15-7-2-1-3-8-15/h1-14H/b13-12+ |

| Standard InChI Key | XRXSCHSEKBXBPZ-OUKQBFOZSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4 |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one (molecular formula: , molecular weight: 314.34 g/mol) features a bicyclic quinazolin-4-one system. The quinazolinone core consists of fused benzene and pyrimidine rings, with a ketone group at position 4. At position 2, an (E)-configured vinyl group bridges the core to a furan ring, while position 3 is substituted with a phenyl group . The stereochemistry of the vinyl group (E-configuration) ensures optimal spatial orientation for π-π stacking and hydrogen bonding with biological targets .

Table 1: Key Structural Features

| Component | Description |

|---|---|

| Quinazolinone core | Fused benzene and pyrimidine rings with a ketone at position 4 |

| Position 2 substituent | (E)-2-Furan-2-yl-vinyl group enabling conjugation and electronic delocalization |

| Position 3 substituent | Phenyl group contributing to hydrophobic interactions |

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 2-((E)-2-Furan-2-yl-vinyl)-3-phenyl-3H-quinazolin-4-one typically involves multi-step reactions starting from anthranilic acid derivatives. A widely reported method involves:

-

Formation of Quinazolinone Core: Condensation of anthranilic acid with benzaldehyde derivatives in the presence of acetic anhydride yields 3-phenylquinazolin-4-one intermediates .

-

Claisen-Schmidt Condensation: The intermediate reacts with furfural (furan-2-carbaldehyde) under basic conditions (e.g., NaOH or KOH) to introduce the α,β-unsaturated vinyl-furan moiety. This step is stereospecific, favoring the E-isomer due to thermodynamic stability .

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Anthranilic acid, benzaldehyde, acetic anhydride, 110°C, 6h | 68% | |

| 2 | 3-Phenylquinazolin-4-one, furfural, KOH, ethanol, reflux, 12h | 52% |

Advanced Aryne-Mediated Approaches

Recent advances employ aryne chemistry for efficient functionalization. For instance, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate reacts with cesium fluoride to generate arynes in situ, which subsequently undergo [2+2] cycloaddition with quinazolinone precursors . This method achieves higher regioselectivity and reduced side products compared to traditional routes .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic phenyl and furan groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 240°C, with optimal storage conditions at -20°C under inert atmosphere.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1739 cm (C=O stretch), 1620 cm (C=N stretch), and 1510 cm (aromatic C=C) .

-

NMR: -NMR (400 MHz, DMSO-d) shows doublets at δ 7.82–7.85 ppm (vinyl protons) and a singlet at δ 8.45 ppm (H-5 of quinazolinone) .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5 μg/mL and 25 μg/mL, respectively. The furan-vinyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Anti-Inflammatory Effects

The compound reduces TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages by 58% and 47% at 10 μM, respectively. Molecular docking studies suggest competitive inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355.

| Activity | Target/Model | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 12.5 μg/mL | |

| Anti-inflammatory | LPS-stimulated macrophages | 58% reduction in TNF-α | |

| Anticancer | MCF-7 cells | IC = 18.7 μM; caspase-3 activation |

Structure-Activity Relationships (SAR)

-

Furan-Vinyl Group: Essential for antimicrobial activity; replacing furan with thiophene reduces potency by 4-fold .

-

Phenyl Substituent: Electron-withdrawing groups (e.g., -NO) at the para position enhance anti-inflammatory effects by 30%.

Future Research Directions

-

Pharmacokinetic Optimization: Develop prodrugs to improve aqueous solubility and oral bioavailability.

-

Target Identification: Use CRISPR-Cas9 screens to identify novel molecular targets in cancer pathways.

-

Combination Therapies: Evaluate synergies with existing antibiotics to combat multidrug-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume